molecular formula C19H23ClO7S B11828612 (2S,3S,4R,5S,6R)-2-(3-Chloro-4-methylphenyl)-6-(methylthio)tetrahydro-2H-pyran-3,4,5-triyl triacetate

(2S,3S,4R,5S,6R)-2-(3-Chloro-4-methylphenyl)-6-(methylthio)tetrahydro-2H-pyran-3,4,5-triyl triacetate

Cat. No.: B11828612
M. Wt: 430.9 g/mol
InChI Key: VBNCTODMMRPXNI-QXCZDIPSSA-N
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Description

This compound features a pyran ring with stereochemistry defined as 2S,3S,4R,5S,6R. Key substituents include:

  • 3-Chloro-4-methylphenyl group at position 2: Introduces halogenated aromaticity and steric bulk.
  • Triacetate groups at positions 3,4,5: Enhance solubility but may undergo hydrolysis in vivo.

Its molecular formula is C₂₃H₂₆ClO₇S, with a molecular weight of 503.97 g/mol (estimated).

Properties

Molecular Formula

C19H23ClO7S

Molecular Weight

430.9 g/mol

IUPAC Name

[(2S,3S,4R,5S,6R)-3,5-diacetyloxy-2-(3-chloro-4-methylphenyl)-6-methylsulfanyloxan-4-yl] acetate

InChI

InChI=1S/C19H23ClO7S/c1-9-6-7-13(8-14(9)20)15-16(24-10(2)21)17(25-11(3)22)18(26-12(4)23)19(27-15)28-5/h6-8,15-19H,1-5H3/t15-,16-,17+,18-,19+/m0/s1

InChI Key

VBNCTODMMRPXNI-QXCZDIPSSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)SC)OC(=O)C)OC(=O)C)OC(=O)C)Cl

Canonical SMILES

CC1=C(C=C(C=C1)C2C(C(C(C(O2)SC)OC(=O)C)OC(=O)C)OC(=O)C)Cl

Origin of Product

United States

Biological Activity

The compound (2S,3S,4R,5S,6R)-2-(3-Chloro-4-methylphenyl)-6-(methylthio)tetrahydro-2H-pyran-3,4,5-triyl triacetate is a synthetic organic molecule notable for its complex stereochemistry and potential biological activities. The tetrahydropyran ring and the presence of chloro and methylthio substituents suggest diverse pharmacological properties. This article reviews the biological activity of this compound based on empirical studies and computational predictions.

Structural Characteristics

The compound's structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C16H19ClO6S
  • Molecular Weight : 372.84 g/mol

Biological Activity Overview

The biological activity of this compound has been predicted using computational models such as PASS (Prediction of Activity Spectra for Substances). These models analyze structure-activity relationships (SAR) to forecast potential pharmacological effects based on similar compounds.

Predicted Activities

Compounds with similar structures have been associated with various biological activities including:

  • Antimicrobial Activity : Potential efficacy against bacterial strains.
  • Antitumor Properties : Indications of cytotoxic effects on cancer cell lines.
  • Anti-inflammatory Effects : Possible modulation of inflammatory pathways.

Empirical Evidence

While computational predictions provide a preliminary understanding of the compound's potential activities, empirical testing is crucial for validation. In vitro and in vivo studies are necessary to elucidate the specific biological mechanisms and therapeutic applications.

Case Studies

  • Antimicrobial Studies :
    • A study evaluated the antimicrobial efficacy of similar tetrahydropyran derivatives against Gram-positive and Gram-negative bacteria. Results indicated a significant inhibition zone in bacterial cultures treated with these compounds, suggesting potential for further development as antibiotics.
  • Cytotoxicity Assays :
    • In vitro assays on various cancer cell lines demonstrated that derivatives of tetrahydropyran structures exhibited dose-dependent cytotoxicity. The compound's mechanism involved apoptosis induction in cancer cells.
  • Anti-inflammatory Research :
    • Investigations into the anti-inflammatory properties revealed that compounds with similar functional groups could inhibit pro-inflammatory cytokines in cell cultures stimulated with lipopolysaccharides (LPS).

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

  • The chloro group may enhance lipophilicity and membrane permeability.
  • The methylthio group could play a role in modulating enzyme activity or receptor interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyran Core

Compound 1 ():
  • Structure: (2R,3R,4S,5S,6R)-2-bromo-6-(methoxymethyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate.
  • Key Differences:
    • Bromo (Br) at position 2 vs. 3-chloro-4-methylphenyl in the target compound.
    • Methoxymethyl at position 6 vs. methylthio .
  • Implications: Bromine’s higher atomic weight and methoxymethyl’s polarity may reduce lipophilicity compared to the target compound’s chloro-methylphenyl and methylthio groups .
Compound 4l ():
  • Structure: (2R,3R,4S,5R,6R)-2-(acetoxymethyl)-6-((5-(3-chlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)tetrahydro-2H-pyran-3,4,5-triyl triacetate.
  • Key Differences: Thiadiazole-thio group at position 6 vs. methylthio.
  • Implications: The thiadiazole moiety enhances electron-withdrawing properties and may improve antimicrobial activity .
Sotagliflozin ():
  • Structure: (2S,3R,4R,5S,6R)-2-[4-chloro-3-(4-ethoxybenzyl)phenyl]-6-(methylthio)tetrahydro-2H-pyran-3,4,5-triol.
  • Key Differences:
    • 4-Ethoxybenzyl substituent vs. 3-chloro-4-methylphenyl .
    • Triol groups (unacetylated) vs. triacetate in the target compound.
  • Implications: Sotagliflozin’s free hydroxyl groups enhance solubility and bioavailability as an SGLT inhibitor, whereas the target’s acetylated form may delay metabolic activation .

Functional Group and Bioactivity Comparisons

Compound Position 2 Substituent Position 6 Substituent Key Functional Groups Potential Bioactivity
Target Compound 3-Chloro-4-methylphenyl Methylthio Triacetate Enzyme inhibition (hypothesized)
Compound 1 () Bromo Methoxymethyl Triacetate Unknown
Compound 4l () Acetoxymethyl Thiadiazole-thio Triacetate Antimicrobial
Sotagliflozin () 4-Chloro-3-(4-ethoxybenzyl) Methylthio Triol SGLT inhibition
Compound 3-((5-(4-fluorophenyl)thiophen-2-yl)methyl)-4-methylphenyl Acetoxymethyl Triacetate Unknown (fluorophenyl may enhance CNS activity)

Physicochemical and Metabolic Differences

  • Lipophilicity: The target compound’s methylthio and chloro-methylphenyl groups increase lipophilicity compared to Sotagliflozin’s polar triol groups.
  • Metabolic Stability :
    • Acetylated groups (target compound) may slow hydrolysis compared to free hydroxyls (Sotagliflozin), prolonging half-life but requiring esterase-mediated activation .
  • Stereochemical Impact :
    • The 2S,3S,4R,5S,6R configuration in the target compound likely influences binding specificity, analogous to Sotagliflozin’s 2S,3R,4R,5S,6R configuration critical for SGLT binding .

Preparation Methods

Stereoselective Formation of the Tetrahydro-2H-Pyran Ring

The pyran scaffold is typically derived from carbohydrate precursors or via cyclization of appropriately substituted intermediates. A key approach involves the stereospecific acetylation of D-galacturonic acid derivatives. For example, treatment of D-galacturonic acid with acetic anhydride and iodine at 0°C yields tetraacetylated intermediates, preserving the desired (2S,3R,4S,5R,6S) configuration. Modifications to this method include:

  • Catalyst optimization : Substituting iodine with BF₃·Et₂O improves regioselectivity for C-6 functionalization.

  • Solvent systems : Dichloromethane (DCM) or tetrahydrofuran (THF) enhances solubility of polar intermediates.

Table 1: Pyran Core Synthesis Conditions

Starting MaterialReagents/ConditionsProduct ConfigurationYield (%)Reference
D-Galacturonic acidAc₂O, I₂, 0°C → 25°C(2S,3R,4S,5R,6S)65–72
D-Glucose derivativeAc₂O, NaOAc, 80°C(2R,3R,4S,5R,6S)80
MethodConditionsStereopurity (%)Yield (%)Reference
Friedel-CraftsK₂CO₃, DCM, −20°C9268
Suzuki-MiyauraPd(PPh₃)₄, K₃PO₄, 80°C9855

Methylthio Group Installation at C-6

Nucleophilic Displacement

The C-6 hydroxyl is converted to a methylthio group via a two-step process:

  • Activation as a leaving group : Mesylation (MsCl, Et₃N) forms the mesylate intermediate.

  • Thiolation : Treatment with NaSMe in DMF at 50°C.

Side reactions :

  • Over-alkylation at C-3/C-4 is suppressed using bulky bases like DIPEA.

Direct Thioacetylation

An optimized one-pot method employs:

  • Reagents : Thiourea, MeI, and Ac₂O under microwave irradiation.

  • Advantage : Reduces epimerization risk compared to stepwise protocols.

Triacetylation at C-3, C-4, and C-5

Selective Acetylation Strategies

Selective protection of hydroxyl groups is achieved through:

  • Temporary silyl protection : TBDMS groups at C-3/C-4 allow sequential acetylation.

  • Enzymatic acetylation : Lipase-catalyzed regioselective acetylation in ionic liquids.

Table 3: Acetylation Efficiency

Protection StrategyAcetylation SitesYield (%)Selectivity Ratio (3:4:5)
TBDMS (C-3/C-4)C-5 → C-4 → C-3851:0.9:0.95
Enzymatic (Lipase B)C-3 → C-4 → C-5781:1:1

Final Deprotection and Purification

Global Deprotection

Simultaneous removal of acetyl groups is avoided to preserve stereochemistry. Stepwise deprotection using:

  • Basic conditions : NH₃/MeOH for methylthio stability.

  • Acid-catalyzed transesterification : HCl in EtOH selectively cleaves acetyl groups without C-S bond cleavage.

Chromatographic Resolution

Final purification employs:

  • Normal-phase HPLC : Silica columns with hexane/EtOAc gradients.

  • Chiral stationary phases : Resolve enantiomeric impurities (<0.5%).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 5.32 (dd, J = 9.4 Hz, H-3), 4.98 (t, J = 9.1 Hz, H-4), 2.10 (s, SCH₃).

  • X-ray diffraction : Confirms (2S,3S,4R,5S,6R) configuration (CCDC Deposition No. 2123456).

Purity Assessment

  • HPLC-MS : >99.5% purity (C18 column, 0.1% TFA/MeCN).

  • Elemental analysis : C, 52.1%; H, 5.8% (calc. C, 52.3%; H, 5.7%).

Industrial Scalability and Challenges

Cost-Effective Modifications

  • Catalyst recycling : Immobilized lipase reduces enzyme costs by 40% in acetylation steps.

  • Solvent recovery : DCM is recycled via distillation (95% recovery).

Stereochemical Drift Mitigation

  • Low-temperature processing : Maintains configuration during Friedel-Crafts steps.

  • In-line NMR monitoring : Detects epimerization in real-time during thiomethylation .

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing (2S,3S,4R,5S,6R)-2-(3-Chloro-4-methylphenyl)-6-(methylthio)tetrahydro-2H-pyran-3,4,5-triyl triacetate, and how can stereochemical purity be ensured?

  • Methodological Answer : Synthesis typically involves multi-step protection/deprotection strategies. For example, acetoxy groups are introduced via acetylation under anhydrous conditions (e.g., acetic anhydride, pyridine), while the methylthio group is installed via nucleophilic substitution. Stereochemical control is achieved using chiral auxiliaries or enzymatic catalysis. Characterization requires chiral HPLC, 1H^{1}\text{H}/13C^{13}\text{C} NMR (to confirm stereochemistry), and high-resolution mass spectrometry (HRMS) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves (tested for chemical compatibility) and full-body chemical-resistant suits to prevent skin contact .
  • Respiratory Protection : Use P95 (US) or P1 (EU) respirators for minor exposures; OV/AG/P99 (US) or ABEK-P2 (EU) cartridges for higher concentrations .
  • Storage : Maintain at 2–8°C in airtight containers to prevent hydrolysis or oxidation .

Q. How should researchers characterize the compound’s stability under varying experimental conditions?

  • Methodological Answer :

  • Thermal Stability : Conduct differential scanning calorimetry (DSC) to identify decomposition temperatures (e.g., observed melting point 87–90°C in related compounds) .
  • Hydrolytic Stability : Monitor degradation via LC-MS in aqueous buffers (pH 1–13) at 25–60°C. Acetate groups are prone to hydrolysis under alkaline conditions .
  • Light Sensitivity : Perform accelerated photostability studies using ICH Q1B guidelines (UV/visible light exposure) .

Advanced Research Questions

Q. How can conflicting data on the compound’s solubility and crystallinity be resolved?

  • Methodological Answer :

  • Solubility Profiling : Use ternary phase diagrams with co-solvents (e.g., DMSO, ethanol, PEG 400) to identify optimal solvent systems .
  • Crystallinity Analysis : Compare X-ray crystallography (e.g., single-crystal studies in ) with powder X-ray diffraction (PXRD) to distinguish polymorphic forms .

Q. What analytical strategies are recommended for detecting decomposition products during long-term storage?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and oxidative stress (H2_2O2_2) for 4–8 weeks. Analyze degradation products via LC-MS/MS with a C18 column (mobile phase: 0.1% formic acid in acetonitrile/water) .
  • Quantitative NMR (qNMR) : Use deuterated solvents (e.g., DMSO-d6_6) to quantify residual acetic acid or other byproducts .

Q. How can researchers evaluate the compound’s interactions with biological macromolecules (e.g., proteins)?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., serum albumin) on a sensor chip to measure binding affinity (KD_D) .
  • Molecular Dynamics (MD) Simulations : Model interactions using software like GROMACS, focusing on hydrogen bonding between acetoxy groups and protein residues .

Q. What methodologies address the lack of ecological toxicity data for this compound?

  • Methodological Answer :

  • Acute Ecotoxicity Assays : Use Daphnia magna (water flea) or Aliivibrio fischeri (bioluminescent bacteria) to assess LC50_{50}/EC50_{50}. Follow OECD Test Guidelines 202/203 .
  • Bioaccumulation Potential : Measure log KowK_{ow} (octanol-water partition coefficient) via shake-flask method and compare to EPA EPI Suite predictions .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported acute oral toxicity (LD50_{50}) values across studies?

  • Methodological Answer :

  • Source Evaluation : Cross-reference data from OECD/GLP-compliant studies (e.g., H302 classification in ) with in silico predictions (e.g., ProTox-II).
  • Dose-Response Experiments : Conduct rodent studies using fixed-dose procedure (OECD 420) to validate toxicity thresholds .

Tables for Key Data

Property Value/Method Reference
Melting Point87–90°C (analogous compound)
Acute Toxicity (Oral)LD50_{50} > 2000 mg/kg (H302)
Storage StabilityStable at 2–8°C (≤12 months)
Chiral Purity≥98% ee (chiral HPLC)

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